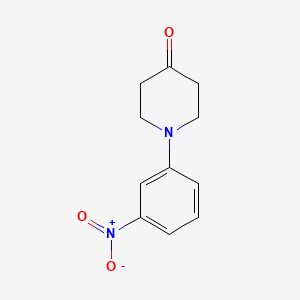

1-(3-Nitrophenyl)piperidin-4-one

Beschreibung

1-(3-Nitrophenyl)piperidin-4-one is a piperidine derivative featuring a nitro (-NO₂) group at the 3-position of the phenyl ring attached to the piperidin-4-one scaffold.

Eigenschaften

Molekularformel |

C11H12N2O3 |

|---|---|

Molekulargewicht |

220.22 g/mol |

IUPAC-Name |

1-(3-nitrophenyl)piperidin-4-one |

InChI |

InChI=1S/C11H12N2O3/c14-11-4-6-12(7-5-11)9-2-1-3-10(8-9)13(15)16/h1-3,8H,4-7H2 |

InChI-Schlüssel |

UAGSKUGVSRVRFE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution Using 3-Nitrohalobenzene and Piperidin-4-one

A common approach involves reacting a 3-nitro-substituted aryl halide (e.g., 3-nitrofluorobenzene or 3-nitroiodobenzene) with piperidin-4-one or its derivatives under basic conditions to form the N-aryl piperidin-4-one.

- Reagents : 3-nitrohalobenzene, piperidin-4-one hydrochloride, potassium carbonate or other bases.

- Solvents : Polar aprotic solvents such as N,N-dimethylformamide (DMF).

- Conditions : Heating at 70-80 °C for extended periods (e.g., 18-20 hours).

- Catalysts : Sometimes phase transfer catalysts like tetrabutylammonium bromide are added to enhance reaction rates.

This method yields 1-(3-nitrophenyl)piperidin-4-one in high yield (~90%) and purity (~98%) after workup and purification by filtration and drying.

Grignard Reaction Followed by Elimination and Hydrogenation

Although mostly reported for 3-phenylpiperidine derivatives, a related strategy can be adapted for nitro-substituted analogs:

- Step (a): Reaction of N-protected 3-piperidone with 3-nitrophenyl magnesium halide to form 3-hydroxy-3-(3-nitrophenyl)piperidine.

- Step (b): Elimination of the hydroxyl group to form unsaturated intermediates.

- Step (c): Catalytic hydrogenation to saturate the ring and remove protecting groups.

This multistep route is useful for stereoselective synthesis but less commonly reported specifically for 1-(3-nitrophenyl)piperidin-4-one.

Reductive Amination and Subsequent Functional Group Manipulation

Another approach involves:

- Reductive amination of 3-nitrobenzaldehyde or related intermediates with piperidin-4-one or piperidine derivatives.

- Use of reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation to reduce imines and nitro groups selectively.

- This method allows introduction of substituents on the nitrogen and modification of the nitro group if desired.

Halogenation and Subsequent Substitution

For derivatives such as 3,3-dichloro-1-(3-nitrophenyl)piperidin-4-one, halogenation of the piperidinone ring precedes aromatic substitution:

- Starting from 1-(3-nitrophenyl)piperidin-4-one, chlorination at the 3-position is carried out.

- This intermediate can be further functionalized for pharmaceutical applications.

Comparative Data Table of Key Synthesis Methods

Research Findings and Notes

- The nucleophilic aromatic substitution method is favored for its simplicity, scalability, and high yield. The use of potassium carbonate and DMF is standard, with phase transfer catalysts improving reaction efficiency.

- The Grignard approach is more complex but valuable for stereoselective syntheses of chiral analogs.

- Reductive amination provides flexibility for modifying the nitrogen substituent and reducing the nitro group to amine if needed.

- Purification typically involves crystallization from solvents such as methyl tert-butyl ether or ethyl acetate, followed by drying under vacuum.

- The presence of the nitro group at the meta position influences reactivity and requires careful control of reaction conditions to avoid side reactions.

- Analytical data such as HPLC purity (>98%) , melting points (168-171 °C) , and mass spectrometry (m/z consistent with molecular weight) confirm product identity and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ketone group can be reduced to an alcohol using reagents such as sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, ethanol.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed:

Reduction of the nitro group: 1-(3-Aminophenyl)piperidin-4-one.

Reduction of the ketone group: 1-(3-Nitrophenyl)piperidin-4-ol.

Wissenschaftliche Forschungsanwendungen

1-(3-Nitrophenyl)piperidin-4-one has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Nitrophenyl)piperidin-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological and physicochemical properties of piperidin-4-one derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Comparison of 1-(3-Nitrophenyl)piperidin-4-one with Analogous Compounds

*Calculated based on molecular formula C₁₁H₁₂N₂O₃.

Physicochemical Properties

- Solubility and Stability : Compounds like 1-(3-Trifluoromethyl-phenyl)-piperidin-4-one are stored at room temperature , whereas brominated analogs () have higher densities and boiling points, reflecting stronger intermolecular forces.

Biologische Aktivität

1-(3-Nitrophenyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

1-(3-Nitrophenyl)piperidin-4-one is characterized by a piperidine ring with a nitrophenyl substituent at the 3-position. The presence of the nitro group enhances its electrophilicity, making it reactive in biological systems. Its chemical structure can be represented as follows:

The biological activity of 1-(3-Nitrophenyl)piperidin-4-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may influence cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to altered metabolic pathways.

- Receptor Binding : Its structural similarity to biologically active molecules allows for effective binding to various receptors, potentially modulating their activity.

Pharmacological Effects

1-(3-Nitrophenyl)piperidin-4-one exhibits several pharmacological effects, including:

- Anticancer Activity : Preliminary studies indicate that compounds similar to 1-(3-Nitrophenyl)piperidin-4-one have demonstrated cytotoxic effects against various cancer cell lines. For instance, analogs with similar structures have shown selective toxicity towards malignant cells while sparing normal cells .

- Neuroprotective Properties : Some derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

-

Cytotoxicity Studies :

A study evaluating the cytotoxicity of piperidinone derivatives found that 1-(3-Nitrophenyl)piperidin-4-one and its analogs exhibited significant cytotoxic effects against human cancer cell lines with CC50 values in the submicromolar range. This suggests a promising role in cancer therapy . -

Enzyme Interaction :

Research has indicated that the compound may inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This inhibition could enhance the levels of neuroprotective agents in the brain, making it a candidate for treating conditions like Parkinson's disease .

Comparative Analysis

The biological activity of 1-(3-Nitrophenyl)piperidin-4-one can be compared with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Nitrophenyl)piperidin-4-one | Nitro group at the 4-position | Similar anticancer properties |

| 1-(3-Aminophenyl)piperidin-4-one | Amino group instead of nitro | Potentially different neuroactivity |

| 1-(2-Nitrophenyl)piperidin-4-one | Nitro group at another position | Altered reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.